![molecular formula C11H12N2O2S B231937 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B231937.png)
3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole
Overview
Description
3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole involves its ability to bind to the active site of the enzyme and inhibit its activity. The binding of this compound to the enzyme results in a conformational change that prevents the substrate from binding to the enzyme. This, in turn, inhibits the activity of the enzyme and reduces the production of its downstream products.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole are dependent on the enzyme that it inhibits. For example, inhibition of COX-2 results in a reduction in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of protein kinase CK2 results in the disruption of cell signaling pathways, which can lead to cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole in lab experiments include its ability to selectively inhibit the activity of specific enzymes and its relatively low toxicity. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For research on this compound include the development of more selective inhibitors for specific enzymes, the identification of new targets for this compound, and the investigation of its potential for therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with phenylsulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained after purification by column chromatography.
Scientific Research Applications
3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound is commonly used as a tool compound to study the function of enzymes that are involved in various biological processes. It has been used to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and protein kinase CK2, which is involved in cell signaling pathways.
properties
IUPAC Name |
1-(benzenesulfonyl)-3,5-dimethylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-9-8-10(2)13(12-9)16(14,15)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNURERHDVMTODN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261116 | |
Record name | 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786938 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
13658-68-9 | |
Record name | 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13658-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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